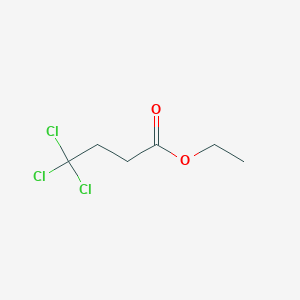
3-Oxoisoindoline-1-carboxylic acid
Vue d'ensemble
Description
3-Oxoisoindoline-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 177.16 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 3-oxoisoindolines, including 3-Oxoisoindoline-1-carboxylic acid, can be achieved from 2-formylbenzoic acids, amines, and isocyanides using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
3-Oxoisoindoline-1-carboxylic acid has been used in the synthesis of novel oxoisoindoline derivatives through Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Some derivatives have shown good acetylcholinesterase inhibitory activity .Physical And Chemical Properties Analysis
3-Oxoisoindoline-1-carboxylic acid is a solid compound . It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.98 cm/s . Its water solubility is classified as very soluble .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Synthesis with OSU-6 Catalyst : 3-Oxoisoindoline-1-carbonitriles and carboxamides can be efficiently synthesized using the OSU-6 catalyst, a type of hexagonal mesoporous silica. This method is notable for its high Lewis acid strength and robust character, enabling recycling of the catalyst (Nammalwar et al., 2015).
Diversity-Oriented Synthesis Approach : Utilizing the nitro group as a directing group, a diversity-oriented approach has been developed for forming 3-oxoisoindoline-1-carboxamide derivatives. This method highlights the use of aerobic oxidation and high bond-forming efficiency (Balalaie et al., 2020).
One-Pot Synthesis Methods : Innovative one-pot synthesis techniques have been developed for N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, demonstrating simplicity and environmental friendliness (Hu et al., 2013).
Chemical Reactions and Properties
Phosphinoyl-Functionalized Isoindolinones : The synthesis of phosphinoyl-functionalized isoindolinones has been explored, highlighting a catalyst-free and mild condition process. These compounds have shown moderate activity against HL-60 cell lines and Bacillus subtilis bacteria (Popovics-Tóth et al., 2021).
Chiral and Racemic Forms Study : The study of chiral and racemic forms of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid has provided insights into hydrogen bonding and molecular interactions. This research offers a deeper understanding of the structural differences and properties of these compounds (Gallagher et al., 2000).
Ugi Reaction and Intramolecular Cyclization : The Ugi four-component reaction followed by intramolecular cyclization has been used to generate novel 3-oxoisoindoline-1-carboxamides. This method allows for high-throughput parallel solution-phase combinatorial chemistry, contributing to the field of medicinal chemistry (Trifilenkov et al., 2007).
Biomedical Research
Acetylcholinesterase Inhibition : Novel oxoisoindoline derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. This research is significant for understanding the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Rayatzadeh et al., 2015).
Pain Models and Sodium Channel Blockers : 3-Oxoisoindoline-1-carboxamides have been studied as potent, state-dependent blockers of the voltage-gated sodium channel Na(V)1.7, which is critical for pain sensation. This research contributes to the development of new pain therapeutics (Macsári et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Oxoisoindoline-1-carboxylic acid is the voltage-gated sodium channel NaV1.7 . This channel is a critical element in the control of electrical excitability of various cell types, including muscle and neuronal cells . It is mainly responsible for the rising phase of the action potential .
Mode of Action
3-Oxoisoindoline-1-carboxylic acid acts as a state-dependent blocker of the voltage-gated sodium channel NaV1.7 . This means that the compound interacts with its target when the channel is in a specific state, such as the open or inactivated state. This interaction results in the blocking of the channel, preventing the flow of sodium ions through the channel and thus inhibiting the generation of action potentials .
Biochemical Pathways
The action of 3-Oxoisoindoline-1-carboxylic acid on the NaV1.7 channel affects the neuronal signaling pathways . By blocking the NaV1.7 channel, the compound inhibits the generation of action potentials, which are essential for the transmission of signals in neurons . This can have downstream effects on various neuronal functions, including pain perception .
Result of Action
The result of the action of 3-Oxoisoindoline-1-carboxylic acid is the reduction of pain . By blocking the NaV1.7 channel, the compound inhibits the generation of action potentials in pain-sensing neurons, thereby reducing the perception of pain .
Action Environment
The action of 3-Oxoisoindoline-1-carboxylic acid can be influenced by various environmental factors For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its target Additionally, the presence of other substances, such as proteins or lipids, can also affect the action of the compound.
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroisoindole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-6-4-2-1-3-5(6)7(10-8)9(12)13/h1-4,7H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTFROOJKYYIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430750 | |
| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoisoindoline-1-carboxylic acid | |
CAS RN |
20361-09-5 | |
| Record name | 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)

![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)



![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)





